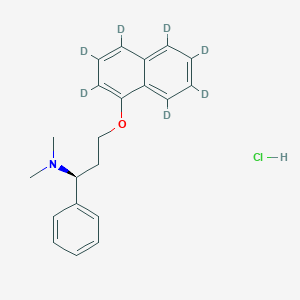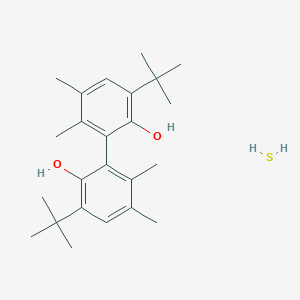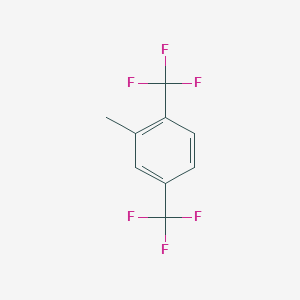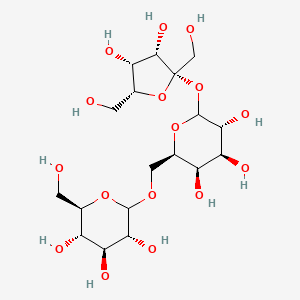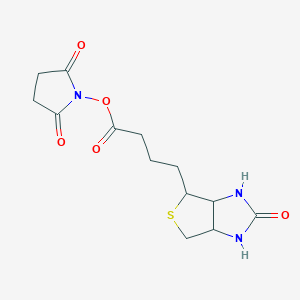
Biotin NHS ester
説明
Biotin NHS ester is a useful research compound. Its molecular formula is C13H17N3O5S and its molecular weight is 327.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Controlled Protein Biotinylation : Garanger, Weissleder, and Josephson (2009) developed the Fluorescein-Biotin-NHS reagent from the MSAP concept, which allows for controlled biotinylation of proteins. This reagent enables the addition of fluorophores, chromophores, or reactive groups to biotin-based reagents (Garanger, Weissleder, & Josephson, 2009).
Red Blood Cell Applications : Magnani, Chiarantini, and Mancini (1994) demonstrated that NHS-biotin biotinylation provides high cell recovery and binding capacity. This has potential applications in measuring red blood cell volume, survival, and delivering enzymes and antigens (Magnani, Chiarantini, & Mancini, 1994).
Biopolymer Modification : Martínez-Mancera and Hernández-López (2015) showed that the copolymer PLL-X-Biotin, a biopolymer based on L-lysine, can be modified with NHS-X-Biotin for direct modification of amine groups in proteins and other macromolecules (Martínez-Mancera & Hernández-López, 2015).
Peptide Modification and Protein Engineering : Miller, Collins, Rogers, and Kurosky (1997) found that biotinylation reagents can acylate other functional groups in specific peptide sequences, revealing potential applications in peptide modification and protein engineering (Miller, Collins, Rogers, & Kurosky, 1997).
Cancer Pretargeting Protocols : Wilbur et al. (1998) discovered that biotinylated Starburst dendrimers can increase the amount of radioactivity bound on cancer cells, potentially benefiting cancer pretargeting protocols (Wilbur et al., 1998).
Chromatographic Quantification : Klykov and Weller (2015) presented a sensitive chromatographic method for quantifying N-hydroxysuccinimide (NHS) esters, suitable for various bioconjugation applications (Klykov & Weller, 2015).
Enhanced Liver Uptake for Neoplasm Treatment : Mishra and Jain (2002) studied biotinylated methotrexate loaded erythrocytes, which enhance liver uptake and could potentially replace surgical intervention for treating liver neoplasms (Mishra & Jain, 2002).
Identification of Cell Surface Antigens : Cole, Ashman, and Ey (1987) showed that biotinylation offers a non-radioactive alternative to radioiodination for identifying cell surface antigens in immunoprecipitates, allowing high sensitivity detection using streptavidin-peroxidase conjugates (Cole, Ashman, & Ey, 1987).
Guanylate Cyclase Activation : Vesely (1982) suggested a role for guanylate cyclase activation in biotin's mechanism of action, enhancing guanylate cyclase activity (Vesely, 1982).
Biosensor Applications : Orth, Clark, and Craighead (2003) developed high-resolution patterning methods using avidin-biotin chemistry, enabling immobilization of functional proteins onto silicon dioxide surfaces for biosensor applications without harmful UV light, extreme pH, toxic chemicals, or high salinity (Orth, Clark, & Craighead, 2003).
Antimicrobial Applications : Abdul-Ridha and Kamil (2021) synthesized biotin sugar derivatives with antibacterial and anti-fungal properties, offering potential for antimicrobial applications in food and pharmaceutical industries (Abdul-Ridha & Kamil, 2021).
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c17-9-4-5-10(18)16(9)21-11(19)3-1-2-8-12-7(6-22-8)14-13(20)15-12/h7-8,12H,1-6H2,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSUXGJVGCMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8118565.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B8118567.png)
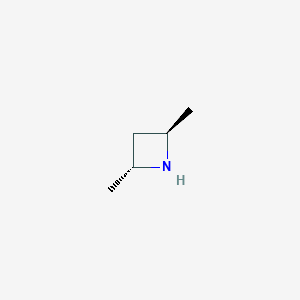
![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)
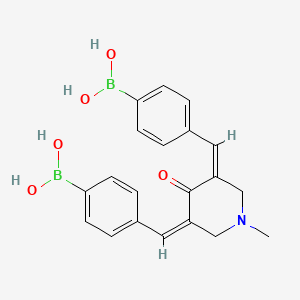
![1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8118604.png)
![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)

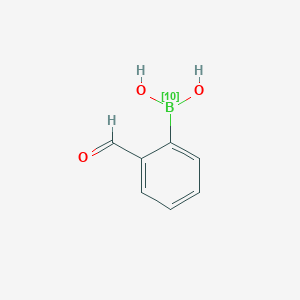
![4,7-Diiodobenzo[d][1,3]dioxole](/img/structure/B8118630.png)
